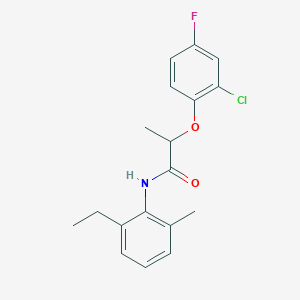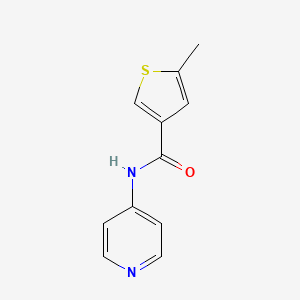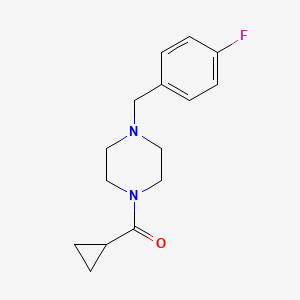
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide
説明
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide, also known as CFMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CFMP is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and cellular differentiation.
作用機序
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide acts as a selective agonist of PPARδ, binding to the receptor and activating its downstream signaling pathways. PPARδ activation leads to the upregulation of genes involved in lipid metabolism, including fatty acid oxidation and glucose uptake. PPARδ activation also leads to the downregulation of genes involved in inflammation and cellular proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. This compound has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle cells, leading to improved insulin sensitivity and glucose homeostasis. This compound has also been shown to reduce inflammation and improve mitochondrial function in adipose tissue, leading to improved metabolic health.
実験室実験の利点と制限
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide has several advantages for use in lab experiments. It is a highly selective PPARδ agonist, meaning that it has minimal off-target effects and can be used to specifically study the role of PPARδ in various biological processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life in vivo, meaning that it may need to be administered frequently in animal studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in human populations are not well understood.
将来の方向性
There are several future directions for research on 2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide and PPARδ agonists. One area of interest is the potential therapeutic use of PPARδ agonists in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine the safety and efficacy of PPARδ agonists in humans, as well as the optimal dosing and administration regimens. Another area of interest is the potential use of PPARδ agonists in the treatment of cancer. Additional studies are needed to determine the mechanisms by which PPARδ activation inhibits tumor growth and to identify the optimal PPARδ agonists for use in cancer therapy. Finally, there is a need for further research on the role of PPARδ in various biological processes, including inflammation, cellular differentiation, and mitochondrial function.
科学的研究の応用
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide has been used in a variety of scientific research applications, including the study of lipid metabolism, inflammation, and cellular differentiation. PPARδ agonists such as this compound have been shown to have potential therapeutic benefits in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia. This compound has also been studied for its potential use in the treatment of cancer, as PPARδ activation has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-4-13-7-5-6-11(2)17(13)21-18(22)12(3)23-16-9-8-14(20)10-15(16)19/h5-10,12H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCFNESQEBHSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432254.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4432255.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide](/img/structure/B4432271.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4432280.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4432285.png)
![2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)
![1-[2-(2-methylphenoxy)propanoyl]piperidine](/img/structure/B4432288.png)

![N-3-isoxazolyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4432292.png)
![2-chloro-6-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4432297.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432307.png)
